molecular formula C6H13ClFNS B15291638 (4-Fluorothian-4-yl)methanamine hydrochloride

(4-Fluorothian-4-yl)methanamine hydrochloride

Katalognummer: B15291638
Molekulargewicht: 185.69 g/mol
InChI-Schlüssel: AEQDESBVQNSAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluorothian-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H10ClFNS It is a derivative of thian-4-ylmethanamine, where a fluorine atom is substituted at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorothian-4-yl)methanamine hydrochloride typically involves the fluorination of thian-4-ylmethanamine. One common method includes the reaction of thian-4-ylmethanamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Fluorothian-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (4-Fluorothian-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated amines are known to interact with various biological targets, and this compound may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.

Wirkmechanismus

The mechanism of action of (4-Fluorothian-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
  • (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, (4-Fluorothian-4-yl)methanamine hydrochloride is unique due to its thian-4-yl backbone, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C6H13ClFNS

Molekulargewicht

185.69 g/mol

IUPAC-Name

(4-fluorothian-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H12FNS.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H

InChI-Schlüssel

AEQDESBVQNSAGW-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCC1(CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.